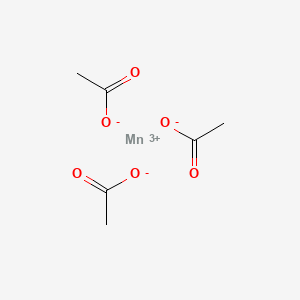

Manganese(III) acetate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

manganese(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Mn/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSBSUVHXDIAEY-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9MnO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70244030 | |

| Record name | Manganese(3+) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70244030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

993-02-2 | |

| Record name | Manganese(III) acetate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese(3+) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70244030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese(3+) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Manganese(III) acetate synthesis from potassium permanganate

An in-depth technical guide on the synthesis of Manganese(III) Acetate from Potassium Permanganate, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound, with the approximate formula Mn(O₂CCH₃)₃, is a significant oxidizing agent in organic synthesis.[1] It is typically utilized as a one-electron oxidant, valued for its moderate reactivity, cost-effectiveness, and low toxicity. These characteristics have established it as a valuable reagent for initiating radical reactions, including cyclizations and the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a detailed overview of its synthesis, focusing on the widely used method involving the oxidation of manganese(II) acetate by potassium permanganate in acetic acid. Both the dihydrate and anhydrous forms are discussed, with comprehensive experimental protocols and quantitative data to facilitate replication in a laboratory setting.

Reaction Principle

The synthesis of this compound dihydrate is achieved through the oxidation of manganese(II) acetate by potassium permanganate in a glacial acetic acid medium. In this redox reaction, Mn(II) is oxidized to Mn(III), while the permanganate ion, Mn(VII), is reduced. The overall balanced chemical equation for this transformation is:

4 Mn(OAc)₂·4H₂O + KMnO₄ + 8 CH₃COOH → 5 [Mn₃O(OAc)₆]⁺ + K⁺ + 24 H₂O (A simplified representation often used is 4 Mn(OAc)₂ + KMnO₄ + 8 HOAc → 5 Mn(OAc)₃ + KOAc + 4 H₂O)

The product is a brown solid, typically isolated as its dihydrate, Mn(OAc)₃·2H₂O.[1] The anhydrous form can be prepared by introducing acetic anhydride into the reaction mixture, which effectively removes water.[1]

Experimental Protocols

Detailed methodologies for the synthesis of both this compound dihydrate and its anhydrous form are presented below.

Synthesis of this compound Dihydrate (Mn(OAc)₃·2H₂O)

This protocol is adapted from established laboratory procedures for the preparation of the dihydrate salt.[2]

Procedure 1:

-

Reaction Setup: In a 5000 mL, 4-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, suspend 428.7 g of manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O) in 3000 mL of glacial acetic acid.

-

Heating: Heat the mixture to 110°C with stirring.

-

Oxidation: Add 68.2 g of finely ground potassium permanganate (KMnO₄) in small portions through the condenser over a period of 20 minutes. Maintain the reaction temperature at 110°C during the addition. The solution will turn a deep brown color.

-

Reaction Completion: Continue heating the mixture at 110°C for an additional 20 minutes after the final addition of KMnO₄.

-

Crystallization: Cool the reaction mixture and then pour it into 750 mL of water. Allow the mixture to stand overnight for crystallization to complete.

-

Isolation and Drying: Collect the resulting brown crystalline solid by filtration. Wash the solid with ether and allow it to air dry.

Procedure 2 (Alternative Workup):

-

Reaction Setup: Reflux 303 g of anhydrous manganese(II) acetate in 4400 g of glacial acetic acid for 2 hours.

-

Oxidation: Add 68.2 g of KMnO₄ and continue to reflux the solution for an additional 45 minutes.

-

Crystallization: Allow the solution to cool while adding 750 mL of water dropwise. Let the mixture stand for 3 days to allow for complete precipitation.

-

Purification: Filter the precipitate and recrystallize it from a mixture of 2100 mL of acetic acid and 425 mL of water to yield highly pure Mn(OAc)₃·2H₂O.[2]

Synthesis of Anhydrous this compound (Mn(OAc)₃)

The preparation of the anhydrous form involves the use of acetic anhydride to consume any water present, including the water of hydration from the starting material.[1]

Procedure 3:

-

Reaction Setup: In a suitable reaction vessel, combine manganese(II) acetate and glacial acetic acid as described in the dihydrate synthesis.

-

Dehydration and Oxidation: Add a stoichiometric excess of acetic anhydride to the mixture. Proceed with the addition of potassium permanganate as detailed in Procedure 1. The acetic anhydride will react with water to form additional acetic acid, ensuring anhydrous conditions.

-

Isolation: The workup and isolation of the anhydrous product should be performed under anhydrous conditions to prevent the formation of the dihydrate. This includes washing the final product with a non-aqueous solvent like anhydrous ether and drying in a vacuum oven or desiccator over a strong drying agent like P₂O₅.

Data Presentation

The quantitative data from the described experimental protocols are summarized in the table below for easy comparison.

| Parameter | Procedure 1 (Dihydrate) | Procedure 2 (Dihydrate) |

| Reactant 1 | Mn(OAc)₂·4H₂O | Anhydrous Mn(OAc)₂ |

| Mass of Reactant 1 | 428.7 g | 303 g |

| Reactant 2 | KMnO₄ | KMnO₄ |

| Mass of Reactant 2 | 68.2 g | 68.2 g |

| Solvent | Glacial Acetic Acid | Glacial Acetic Acid |

| Solvent Volume/Mass | 3000 mL | 4400 g |

| Reaction Temperature | 110°C | Reflux |

| Reaction Time | ~40 minutes | ~45 minutes (post-reflux) |

| Yield | 486 g (82%) | Not specified |

| Product | Mn(OAc)₃·2H₂O | Mn(OAc)₃·2H₂O |

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound dihydrate from potassium permanganate and manganese(II) acetate.

Caption: General experimental workflow for the synthesis of Mn(OAc)₃·2H₂O.

Safety and Handling

This compound is classified with the following hazards:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

References

Anhydrous Manganese(III) acetate preparation and stability

Anhydrous Manganese(III) Acetate: A Technical Guide to Preparation and Stability

Introduction

This compound, with the approximate formula Mn(O₂CCH₃)₃, is a significant oxidizing agent in synthetic organic chemistry.[1] It is typically available and used as its cinnamon-brown dihydrate (Mn(OAc)₃·2H₂O); however, the anhydrous form, a dark brown solid, is also utilized and is known to be slightly more reactive.[2][3][4] This compound facilitates a variety of synthetic transformations, including oxidative free-radical cyclizations and the α'-acetoxylation of enones.[3][5] Given its reactivity and sensitivity, particularly to moisture, understanding the proper methods for its preparation and the factors governing its stability is critical for its effective use in research and development.

This technical guide provides an in-depth overview of the preparation of anhydrous this compound, detailed experimental protocols, and a comprehensive analysis of its stability and storage requirements.

Preparation of Anhydrous this compound

The synthesis of anhydrous this compound typically involves the oxidation of a manganese(II) salt in an anhydrous acetic acid environment. The most common methods utilize manganese(II) acetate or manganese(II) nitrate as starting materials. The addition of acetic anhydride is crucial for ensuring the anhydrous final product.[1][3]

Method 1: Oxidation of Manganese(II) Acetate

This is a widely cited method that starts with the more common manganese(II) acetate and uses potassium permanganate as a powerful oxidizing agent. Acetic anhydride is employed to consume any water present, including the water of hydration from the starting material, thereby yielding the anhydrous product.[1][3][4]

Method 2: From Manganese(II) Nitrate

An alternative route involves the reaction of manganese(II) nitrate hexahydrate with acetic anhydride.[6] This reaction is reported to be vigorous and results in a high yield of the anhydrous product.[6]

Quantitative Synthesis Data

The following table summarizes key quantitative parameters associated with established preparation methods.

| Parameter | Method 1 (from Mn(OAc)₂) | Method 2 (from Mn(NO₃)₂) |

| Starting Materials | Mn(OAc)₂·4H₂O, KMnO₄, Acetic Acid, Acetic Anhydride | Mn(NO₃)₂·6H₂O, Acetic Anhydride |

| Reaction Temperature | Reflux / ~110°C[6] | Cautious heating to initiate a vigorous reaction[6] |

| Reported Yield | ~82% (for dihydrate precursor)[6] | 70-90%[6] |

| Reported Purity | High | 90-98%[6] |

Detailed Experimental Protocol (Based on Method 1)

This protocol is a consolidated procedure based on the oxidation of manganese(II) acetate.

Materials:

-

Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

-

Potassium permanganate (KMnO₄), finely ground

-

Glacial Acetic Acid

-

Acetic Anhydride (Ac₂O)

Procedure:

-

In a multi-necked round-bottom flask equipped with a mechanical stirrer and a condenser, a suspension of manganese(II) acetate tetrahydrate in glacial acetic acid is prepared.

-

The mixture is heated to approximately 110°C with vigorous stirring.

-

Finely ground potassium permanganate is added in small portions through the condenser over a period of about 20 minutes, ensuring the temperature is maintained.[6] The reaction mixture will turn a deep brown color.

-

To produce the anhydrous form, acetic anhydride is carefully added to the reaction mixture.[1][3] The mixture is then refluxed for an additional period (e.g., 30-45 minutes) to ensure the reaction goes to completion and all water is removed.[6]

-

The reaction mixture is allowed to cool, which will cause the anhydrous this compound to begin crystallizing.

-

The product is collected by filtration, washed with a small amount of acetic anhydride, and then with a non-polar solvent like ether to remove residual acetic acid/anhydride.

-

The resulting dark brown solid is dried under vacuum over a strong desiccant, such as phosphorus pentoxide (P₂O₅), to yield anhydrous Mn(OAc)₃.[6]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of anhydrous Mn(OAc)₃.

Stability and Storage

Anhydrous this compound is a moderately stable compound but is sensitive to several environmental factors. Proper handling and storage are essential to maintain its integrity and reactivity.

Key Stability Factors

-

Moisture/Water: This is the most critical factor. Anhydrous Mn(OAc)₃ is hygroscopic and will readily convert to the dihydrate in the presence of moisture.[7] In aqueous solutions, it is unstable and can disproportionate.[4] It should be handled under an inert atmosphere and protected from moisture.

-

Heat: While stable at room temperature, it will decompose upon strong heating.[8] Hazardous decomposition products include carbon monoxide, carbon dioxide, and various manganese oxides.[8]

-

Incompatible Materials: Contact with strong reducing agents, strong acids, strong bases, and finely powdered metals should be avoided.[8][9]

Recommended Storage Conditions

To ensure maximum shelf-life and efficacy, the following storage conditions are recommended.

| Parameter | Recommendation |

| Container | Tightly closed container.[8] |

| Atmosphere | Store under a dry, inert gas (e.g., Argon, Nitrogen). |

| Temperature | Cool, room temperature area (15–30 °C).[7][9] |

| Environment | Dry, well-ventilated space away from direct sunlight and incompatible materials.[7][8] |

| Labeling | Containers should be marked as "HYGROSCOPIC – STORE DRY".[7] |

Factors Affecting Stability Diagram

Caption: Factors leading to the degradation of anhydrous Mn(OAc)₃.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. sciencemadness.org [sciencemadness.org]

- 3. Recent Advances in Manganese(III)-Assisted Radical Cyclization for the Synthesis of Natural Products: A Comprehensive Review [mdpi.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of Manganese(III)acetate from Potassium Permanganate - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. Manganese Acetate, Anhydrous - WUXI AOLIKAI FOOD TECHNOLOGY CO.,LTD. [yschemicals.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. spectrumchemical.com [spectrumchemical.com]

The Solubility Profile of Manganese(III) Acetate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of Manganese(III) acetate in acetic acid and water. Designed for researchers, scientists, and professionals in drug development, this document consolidates available quantitative data, outlines detailed experimental methodologies for solubility determination, and presents visual representations of key chemical processes.

This compound, a powerful oxidizing agent, is utilized in various synthetic organic reactions. Its efficacy is often dependent on its solubility in the chosen solvent system. This guide aims to provide a thorough understanding of its solubility characteristics to aid in experimental design and optimization.

Quantitative Solubility Data

The solubility of this compound is markedly different in acetic acid and water, and is also dependent on the hydration state of the salt (anhydrous vs. dihydrate) and the temperature of the solvent.

Solubility in Acetic Acid

This compound exhibits significant solubility in acetic acid, a common solvent for its reactions. The presence of a small amount of water in the acetic acid can considerably increase the solubility.

| Solvent Composition | Temperature | Solubility | Form of Mn(OAc)₃ |

| Glacial Acetic Acid | 25°C | 0.29 g / 100 g[1] | Anhydrous |

| 98% Acetic Acid | 25°C | 14.2 g / 100 g[1] | Anhydrous |

| 100% Acetic Acid | 25°C | 10 g / L[2] | Anhydrous |

| Glacial Acetic Acid | Boiling | High (e.g., 80g in 200ml)[3] | Dihydrate |

Solubility in Water

While often cited as moderately soluble in water, this compound is unstable in aqueous solutions.[4] It undergoes hydrolysis and disproportionation, reacting with water to form Manganese(II) species and Manganese(IV) oxide (manganese dioxide).[1][3][5] Therefore, true solubility is difficult to measure as the compound decomposes upon dissolution. The dihydrate form is generally described as soluble in water.[6]

| Solvent | Temperature | Solubility | Notes |

| Water | Ambient | Moderate, but reacts with the solvent[1][3][4][5] | Disproportionates to Mn(II) and MnO₂. |

Experimental Protocol: Determination of Solubility

The following is a generalizable protocol for determining the solubility of this compound in a given solvent, adapted from standard methods for solubility determination of metal complexes.

Objective: To determine the saturation solubility of this compound in a specified solvent at a controlled temperature.

Materials:

-

This compound (specify anhydrous or dihydrate)

-

Solvent of interest (e.g., glacial acetic acid, 98% acetic acid)

-

Constant temperature bath or incubator

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Spectrophotometer or other suitable analytical instrument for quantification of manganese.

Procedure:

-

Equilibrium Saturation Method: a. Prepare a series of sealed vials each containing a known volume of the solvent. b. Add an excess amount of this compound to each vial to ensure a saturated solution with solid present. c. Place the vials in a constant temperature bath and stir vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. d. After the equilibration period, cease stirring and allow the excess solid to settle. e. Carefully extract a known volume of the supernatant using a syringe and immediately filter it using a syringe filter to remove any undissolved solid. f. Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen quantification method. g. Analyze the concentration of manganese in the diluted solution using a validated analytical technique (e.g., UV-Vis spectrophotometry, atomic absorption spectroscopy). h. Calculate the original concentration of this compound in the saturated solution.

-

Isothermal Method: a. Prepare a stock solution of known concentration of this compound in the solvent. b. Prepare a series of dilutions from the stock solution. c. Analyze the series of dilutions to create a calibration curve. d. Follow steps 1a-1f. e. Use the calibration curve to determine the concentration of this compound in the filtered, saturated solution.

Data Analysis:

The solubility is reported as g/100 g of solvent or mol/L at the specified temperature. The experiment should be repeated at different temperatures to determine the temperature dependence of solubility.

Visualizing the Chemistry of this compound

To better illustrate the processes described, the following diagrams have been generated.

Caption: A generalized workflow for the experimental determination of this compound solubility.

Caption: The disproportionation reaction of this compound in an aqueous environment.

References

- 1. Sciencemadness Discussion Board - Manganese ii and iii acetates - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. sciencemadness.org [sciencemadness.org]

- 3. researchgate.net [researchgate.net]

- 4. americanelements.com [americanelements.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of Manganese(III)acetate from Potassium Permanganate - [www.rhodium.ws] [chemistry.mdma.ch]

An In-depth Technical Guide on the Core Structure of Trinuclear Oxo-centered Manganese(III) Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, structure, and physicochemical properties of trinuclear oxo-centered manganese(III) acetate, a coordination complex of significant interest in various fields, including catalysis and as a model for metalloenzymes. The document details its core structure, supported by crystallographic data, spectroscopic analysis, and magnetic properties. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization, and presents quantitative data in a structured format for ease of comparison and reference.

Introduction

Trinuclear oxo-centered metal carboxylates are a class of coordination compounds with the general formula [M₃O(O₂CR)₆L₃]ⁿ⁺, where M is a transition metal, R is an alkyl or aryl group, and L is a neutral monodentate ligand. Among these, manganese complexes have garnered considerable attention due to their rich redox chemistry and magnetic properties, which are relevant to the oxygen-evolving complex in photosystem II and various enzymatic systems. The this compound variant, with its [Mn₃O(O₂CCH₃)₆]⁺ core, serves as a fundamental model for understanding the electronic and magnetic interactions within these polynuclear systems.[1][2] This guide focuses on the detailed structural and electronic characteristics of this core.

Molecular Structure and Bonding

The fundamental structure of trinuclear oxo-centered this compound consists of a planar [Mn₃O]⁷⁺ core where a central oxygen atom is coordinated to three manganese(III) ions in a triangular arrangement.[1] This core is further bridged by six acetate ligands, with two acetate groups spanning each edge of the Mn₃ triangle. The coordination sphere of each manganese ion is completed by a terminal ligand, which is often a solvent molecule like pyridine or water, resulting in a distorted octahedral geometry for each metal center.[1][3]

The bonding within the [Mn₃O] core is characterized by strong σ-bonds between the central oxo ligand and the manganese ions. The acetate bridges play a crucial role in mediating magnetic exchange interactions between the manganese centers. The overall structure can be described as a "basic metal carboxylate".[3]

A diagram illustrating the core structure is provided below.

Caption: Core structure of trinuclear oxo-centered this compound.

Physicochemical Properties

Crystallographic Data

The structure of these complexes has been extensively studied by single-crystal X-ray diffraction.[1] The key structural parameters for a representative trinuclear manganese(III) carboxylate complex are summarized in the table below. The Mn-O distances to the central oxo atom are typically shorter than the Mn-O distances to the carboxylate oxygen atoms, reflecting the strong covalent character of the Mn-μ₃-O bond. The Mn-Mn distances are indicative of the extent of magnetic coupling between the metal centers.

| Parameter | Typical Value (Å) | Reference |

| Mn-μ₃-O | 1.83 - 1.84 | [3] |

| Mn-O (acetate) | 1.95 - 2.15 | [3] |

| Mn···Mn | 3.20 - 3.36 | [3] |

Table 1: Selected Bond Lengths for a Trinuclear Oxo-centered Manganese(III) Complex.

| Parameter | Typical Value (°) | Reference |

| Mn-O-Mn | 119 - 122 | [3] |

Table 2: Selected Bond Angles for a Trinuclear Oxo-centered Manganese(III) Complex.

Spectroscopic Properties

Infrared (IR) Spectroscopy: The IR spectra of these complexes are characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate groups. The positions of these bands are indicative of the bridging coordination mode of the acetate ligands.

| Vibration | Wavenumber (cm⁻¹) | Reference |

| νₐₛ(COO) | ~1615 - 1621 | [4] |

| νₛ(COO) | ~1400 - 1450 | [5] |

Table 3: Characteristic IR Absorption Bands.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of trinuclear this compound complexes in solution typically exhibit bands in the UV and visible regions. These bands are assigned to ligand-to-metal charge transfer (LMCT) and d-d transitions.

| Wavelength (nm) | Assignment | Reference |

| ~213 - 257 | π → π* (pyridine ligand) | [5][6] |

| ~450 - 500 | d-d transitions | [5] |

| ~300 - 400 | O²⁻ → Mn³⁺ LMCT | [5] |

Table 4: Electronic Spectral Data.

Magnetic Properties

Trinuclear manganese(III) complexes exhibit interesting magnetic properties arising from the exchange interactions between the high-spin Mn(III) (S=2) centers. The nature and magnitude of these interactions are highly sensitive to the Mn-O-Mn bond angles and the Mn···Mn distances. Variable-temperature magnetic susceptibility measurements are the primary tool for probing these magnetic interactions. The data are typically fitted to a spin Hamiltonian to extract the exchange coupling constants (J).

Experimental Protocols

Synthesis of [Mn₃O(O₂CCH₃)₆(py)₃]ClO₄

This protocol is adapted from a general method for the synthesis of trinuclear oxo-centered manganese carboxylates.

Materials:

-

Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

-

Potassium permanganate (KMnO₄)

-

Glacial acetic acid

-

Pyridine (py)

-

Sodium perchlorate (NaClO₄)

-

Ethanol

-

Diethyl ether

Procedure:

-

A solution of manganese(II) acetate tetrahydrate is prepared in hot glacial acetic acid.

-

To this solution, a solution of potassium permanganate in water is added dropwise with stirring. The reaction mixture turns dark brown.

-

The solution is heated and stirred for a specified period to ensure complete reaction.

-

After cooling, pyridine is added to the solution.

-

A saturated aqueous solution of sodium perchlorate is then added to precipitate the perchlorate salt of the complex.

-

The resulting dark brown crystalline product is collected by filtration, washed with cold ethanol and diethyl ether, and dried in vacuo.

A schematic of the synthesis workflow is depicted below.

Caption: Experimental workflow for the synthesis of a trinuclear this compound complex.

Characterization Methods

X-ray Crystallography: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the complex in a suitable solvent system (e.g., acetonitrile/ether). Data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα). The structure is solved and refined using standard crystallographic software packages.

Spectroscopy:

-

IR Spectroscopy: Spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets.

-

UV-Vis Spectroscopy: Electronic absorption spectra are recorded on a spectrophotometer in a suitable solvent like dichloromethane or acetonitrile.

Magnetic Susceptibility: Magnetic susceptibility data are collected on a SQUID magnetometer over a temperature range of 2-300 K. The data are corrected for diamagnetism using Pascal's constants.

Applications and Relevance

The study of trinuclear oxo-centered this compound and its derivatives is crucial for several reasons:

-

Models for Metalloenzymes: These complexes serve as structural and functional models for the active sites of various manganese-containing enzymes, including the oxygen-evolving complex of photosystem II.

-

Catalysis: They have shown promise as catalysts in a variety of organic transformations, particularly in oxidation reactions.[7]

-

Molecular Magnetism: The tunable magnetic properties of these complexes make them interesting candidates for the development of new magnetic materials.

Conclusion

Trinuclear oxo-centered this compound is a fundamentally important coordination complex with a well-defined structure and interesting physicochemical properties. This guide has provided a detailed overview of its core structure, synthesis, and characterization, intended to be a valuable resource for researchers in chemistry, materials science, and drug development. The provided experimental protocols and tabulated data offer a practical starting point for further investigation and application of this versatile class of compounds.

References

The Evolving Role of Manganese(III) Acetate: A Technical Guide to its Application as a One-Electron Oxidant in Modern Organic Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Manganese(III) acetate, a versatile and cost-effective one-electron oxidant, has carved a significant niche in the landscape of organic synthesis. Its ability to mediate a wide array of free-radical reactions has made it an indispensable tool for the construction of complex molecular architectures, particularly those relevant to the pharmaceutical industry. This technical guide provides an in-depth exploration of the core principles and practical applications of this compound, with a focus on its role in facilitating key transformations for drug development and discovery.

Core Principles: The One-Electron Transfer Mechanism

This compound, often in its dihydrate form (Mn(OAc)₃·2H₂O), functions primarily by abstracting a single electron from a suitable substrate, thereby generating a radical intermediate. The general mechanism initiates with the formation of a manganese(III)-enolate complex from an enolizable carbonyl compound. This is followed by an inner-sphere electron transfer, reducing Mn(III) to Mn(II) and producing a carbon-centered radical. This radical is the key reactive species that can then participate in a variety of subsequent reactions, most notably additions to unsaturated systems to form new carbon-carbon bonds.

The fate of the newly formed radical intermediate is highly dependent on the reaction conditions, including the presence of co-oxidants. In the absence of a co-oxidant, the radical may abstract a hydrogen atom or undergo further oxidation by another equivalent of Mn(OAc)₃. However, the addition of a co-oxidant, most commonly copper(II) acetate (Cu(OAc)₂), can significantly influence the reaction pathway. Cu(II) is a more efficient oxidant for carbon-centered radicals than Mn(III), and its presence can lead to the formation of a carbocation intermediate, which can then undergo various transformations such as elimination or trapping by a nucleophile.[1]

Key Applications in Organic Synthesis

The versatility of this compound as a one-electron oxidant has led to its application in a wide range of synthetic transformations, including:

-

Oxidative Cyclizations: One of the most powerful applications of Mn(OAc)₃ is in mediating intramolecular radical cyclizations to form a variety of cyclic and heterocyclic systems. This has been extensively used in the synthesis of natural products and their analogues.[2]

-

Lactone Synthesis: The reaction of alkenes with carboxylic acids in the presence of Mn(OAc)₃ is a classic method for the synthesis of γ-lactones.[3] This transformation is particularly valuable in the synthesis of biologically active molecules.

-

Dihydrofuran Synthesis: Mn(OAc)₃ promotes the oxidative cyclization of β-dicarbonyl compounds with alkenes to afford substituted dihydrofurans, which are important structural motifs in many natural products and pharmaceuticals.

-

Carbon-Carbon Bond Formation: Beyond cyclizations, Mn(OAc)₃ can be used for intermolecular carbon-carbon bond formation through the addition of radicals to alkenes and arenes.

Data Presentation: A Quantitative Overview of Mn(OAc)₃ Mediated Reactions

The following tables summarize quantitative data for key reactions mediated by this compound, providing a comparative overview of substrates, conditions, and yields.

Table 1: Synthesis of Dihydrofurans via Mn(OAc)₃-Mediated Oxidative Cyclization

| Substrate (β-Dicarbonyl) | Alkene | Co-oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Dimedone | 1,1-Diphenyl-1-butene | None | Acetic Acid | 80 | 2 | 77 | [4] |

| 2,4-Pentanedione | 1,1-Diphenyl-1-butene | None | Acetic Acid | 80 | 3 | 65 | [4] |

| Ethyl acetoacetate | 1,1-Diphenyl-1-butene | None | Acetic Acid | 80 | 4 | 58 | [4] |

| 1,3-Cyclohexanedione | 1,1-Diphenyl-1-butene | None | Acetic Acid | 80 | 2.5 | 61 | [4] |

| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | 1,1-Diphenyl-1-butene | None | Acetic Acid | 80 | 1.5 | 74 | [4] |

Table 2: Synthesis of γ-Lactones via Mn(OAc)₃-Mediated Oxidative Cyclization

| Alkene | Carboxylic Acid | Co-oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Octene | Acetic Acid | None | Acetic Acid | Reflux | - | 55 | [5] |

| Cyclohexene | Acetic Acid | None | Acetic Acid | Reflux | - | 60 | [5] |

| Styrene | Acetic Acid | None | Acetic Acid | Reflux | - | 70 | [5] |

| Farnesyl acetate | - | Cu(OAc)₂ | Acetonitrile | Reflux | - | 20-30 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

1. General Procedure for the Synthesis of this compound Dihydrate

This compound dihydrate can be prepared from manganese(II) acetate and potassium permanganate. A typical procedure involves dissolving manganese(II) acetate tetrahydrate in glacial acetic acid and heating the solution. Potassium permanganate is then added portion-wise, and the reaction mixture is stirred at an elevated temperature. Upon cooling, the brown crystalline product of this compound dihydrate precipitates and can be collected by filtration.[2]

2. Synthesis of Dihydrofurans via Mn(OAc)₃-Mediated Oxidative Cyclization of β-Ketosulfones and α-Methylstyrene

A suspension of this compound dihydrate (1.84 g, 6.87 mmol, 2.1 equiv.) in glacial acetic acid (30 mL) is heated under microwave irradiation (200 W, 80 °C) for 15 minutes, until dissolution. The reaction mixture is then cooled to 50 °C, and a solution of the corresponding β-ketosulfone (3.27 mmol, 1 equiv.) and α-methylstyrene (1.16 g, 9.81 mmol, 3 equiv.) in acetic acid (5 mL) is added. The mixture is heated again under microwave irradiation (200 W, 80 °C) for 45 minutes. After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by chromatography to afford the desired dihydrofuran.

3. Synthesis of Fused Tricyclic γ-Lactones

A detailed experimental procedure for the synthesis of fused tricyclic γ-lactones is available in the supplementary information of the cited reference. Generally, the reaction involves the treatment of a cyclic alkene bearing a carboxylic acid and a malonate group with this compound and a copper(II) salt in a suitable solvent. The reaction mixture is typically stirred at room temperature or heated to effect cyclization. Workup involves quenching the reaction, extraction, and purification of the product by chromatography.

Mandatory Visualization: Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanistic pathways and experimental workflows involving this compound.

Conclusion

This compound continues to be a powerful and versatile reagent in organic synthesis. Its ability to act as a one-electron oxidant to generate radical intermediates under relatively mild conditions has enabled the development of elegant and efficient strategies for the construction of complex molecules. For researchers and professionals in drug development, a thorough understanding of the mechanisms and applications of Mn(OAc)₃ is crucial for the design of novel synthetic routes to biologically active compounds. The data and protocols presented in this guide serve as a valuable resource for harnessing the full potential of this remarkable oxidant.

References

- 1. Manganese-mediated coupling reactions - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Manganese(III)-Assisted Radical Cyclization for the Synthesis of Natural Products: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of fused tricyclic γ-lactones mediated by this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electrochemical Synthesis of Manganese(III) Acetate from Manganese(II) Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical synthesis of Manganese(III) acetate (Mn(OAc)₃) from Manganese(II) acetate (Mn(OAc)₂). This method offers a viable alternative to traditional chemical oxidation routes, with potential advantages in terms of control, efficiency, and environmental impact. This document details the core principles, experimental protocols, quantitative data, and key considerations for researchers and professionals in the field.

Introduction

This compound is a powerful one-electron oxidizing agent widely employed in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through radical intermediates. The electrochemical approach to its synthesis involves the anodic oxidation of a Mn(II) salt in an appropriate electrolyte, offering precise control over the reaction rate and potentially leading to higher purity products. This guide focuses on the practical aspects of this electrosynthesis, providing the necessary data and methodologies for its successful implementation in a laboratory or process development setting.

Core Principles of Electrochemical Synthesis

The electrochemical synthesis of this compound is based on the oxidation of Manganese(II) ions at the anode of an electrochemical cell. The fundamental half-reaction at the anode is:

Mn²⁺ → Mn³⁺ + e⁻

This process is typically carried out in a solution of glacial acetic acid containing a supporting electrolyte to ensure sufficient conductivity. The choice of electrode materials, cell design, and operating parameters are crucial for maximizing the yield and current efficiency of the synthesis while minimizing side reactions.

Experimental Protocols

Several electrochemical cell configurations can be employed for the synthesis of Mn(OAc)₃. This section details the methodologies for two such systems: the bipolar packed-bed electrode cell and the trickle-bed electrode cell.

Electrolyte Preparation

A typical electrolyte solution for the electrochemical synthesis of this compound consists of:

-

Manganese(II) acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O): 0.1 M

-

Sodium acetate trihydrate (CH₃COONa·3H₂O): 0.1 M (as a supporting electrolyte)

-

Glacial Acetic Acid (CH₃COOH): 90% (by volume)

-

Deionized Water: 10% (by volume)

The use of the hydrated forms of the manganese and sodium salts contributes to the water content of the electrolyte. While water can increase the conductivity of the solution, its concentration should be carefully controlled as excess water can lead to the decomposition of the this compound product.

Bipolar Packed-Bed and Trickle-Bed Electrode Cell Setup

These advanced electrochemical reactors offer high surface area for reaction and efficient mass transfer.

-

Cell Construction: The cell is typically constructed from a non-conductive material like glass or PTFE. It contains a packed bed of electronically conducting particles, such as graphite, which act as bipolar electrodes. These particles are separated by non-conducting mesh spacers (e.g., polyester) to prevent short-circuiting. Feeder electrodes (anode and cathode) are placed at opposite ends of the cell.

-

Operating Parameters:

-

Cell Voltage: A controlled potential in the range of 50-250 V is applied across the feeder electrodes.

-

Flow Rate: The electrolyte is circulated through the cell at an optimized flow rate, for instance, 0.04 mL·s⁻¹.

-

Flow Modes:

-

Flooded (Packed-Bed): The cell is completely filled with the electrolyte.

-

Trickle-Bed: The electrolyte is introduced at the top and trickles down through the packed bed.

-

-

The product solution containing this compound is collected from the cell outlet for analysis and further use.

Quantitative Data Presentation

The performance of the electrochemical synthesis can be evaluated based on several key metrics. The following tables summarize quantitative data from studies using bipolar packed-bed and trickle-bed electrode cells.

| Parameter | Bipolar Packed-Bed Electrode Cell | Trickle-Bed Electrode Cell | Reference |

| Maximum Space-Time Yield | 36.13 kg·m⁻³·h⁻¹ | 23.73 kg·m⁻³·h⁻¹ | |

| Maximum Conversion Ratio | 94.0% (batch process) | 92.4% (continuous process) | |

| Optimal Voltage Range | 4.5-5.0 V per layer | 4.5-5.0 V per layer |

Mandatory Visualizations

To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the experimental workflow and the fundamental electrochemical reactions.

Characterization of this compound

Confirmation of the successful synthesis and purity of this compound is crucial. The following techniques are recommended:

-

Titration: The concentration of Mn(III) in the product solution can be determined by redox titration. A common method involves reacting the Mn(III) with a known excess of a reducing agent, such as ferrous sulfate, and then back-titrating the unreacted reducing agent with a standard solution of an oxidizing agent, like potassium dichromate.

-

UV-Vis Spectroscopy: this compound in acetic acid exhibits a characteristic absorption spectrum in the visible region. The presence of a broad absorption band around 450-550 nm is indicative of the Mn(III) species.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic vibrational modes of the acetate ligands coordinated to the manganese ion. Key vibrational bands for the carboxylate group (COO⁻) are expected in the regions of 1610-1550 cm⁻¹ (asymmetric stretching) and 1450-1360 cm⁻¹ (symmetric stretching).

Influence of Reaction Parameters

The efficiency and outcome of the electrochemical synthesis are sensitive to several operational parameters:

-

Water Content: While a small amount of water is necessary to dissolve the manganese salts and increase the electrolyte's conductivity, higher concentrations can promote the disproportionation of Mn(III) into Mn(II) and MnO₂, reducing the yield of the desired product.

-

Temperature: The reaction temperature can influence the kinetics of the electrode reactions and the stability of the product. While elevated temperatures may increase the reaction rate, they can also accelerate the decomposition of Mn(III) acetate. The optimal temperature needs to be determined empirically for a specific setup.

-

Current Density/Cell Voltage: Higher current densities (or cell voltages) can increase the production rate but may also lead to side reactions, such as the Kolbe electrolysis of acetate, which can reduce the current efficiency.

-

Electrode Materials: The choice of anode material is critical. It should be stable in the acidic electrolyte under anodic polarization and have a high overpotential for the oxygen evolution reaction to favor the oxidation of Mn(II). Graphite and platinum are commonly used anode materials in electrosynthesis. The cathode material should be stable under reductive conditions; stainless steel or graphite are suitable choices.

Conclusion

The electrochemical synthesis of this compound from Manganese(II) acetate presents a controllable and efficient method for producing this valuable oxidizing agent. By carefully selecting the electrochemical cell design and optimizing key reaction parameters such as electrolyte composition, cell voltage, and temperature, high yields and conversion ratios can be achieved. This guide provides the foundational knowledge and detailed protocols to enable researchers and professionals to successfully implement and advance this electrochemical technology.

An In-depth Technical Guide to the Thermal Decomposition of Manganese(III) Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of Manganese(III) acetate. The information presented herein is curated for professionals in research and development who utilize or study the properties of manganese compounds. This document details the decomposition pathways, quantitative analysis of thermal events, and standardized experimental protocols.

Introduction

This compound, particularly as its dihydrate (Mn(OAc)₃·2H₂O), is a significant reagent in organic synthesis, acting as a powerful one-electron oxidant.[1] Its thermal stability and decomposition characteristics are critical parameters for its application in various chemical processes, including the synthesis of manganese oxide nanoparticles, which have applications in catalysis and materials science.[2] Understanding the thermal behavior of this compound is essential for ensuring process safety, optimizing reaction conditions, and controlling the nature of the final products. This guide synthesizes available data to present a detailed analysis of its thermal decomposition.

Quantitative Data on Thermal Decomposition

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is not extensively available in peer-reviewed literature, valuable insights can be drawn from the well-documented thermal decomposition of the closely related Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O). The behavior of the Mn(II) salt provides a foundational understanding of the decomposition stages, which can be extrapolated to the Mn(III) compound, considering the different initial oxidation state of manganese.

Table 1: Thermal Decomposition of Manganese(II) Acetate Tetrahydrate in an Inert Atmosphere (Nitrogen) [3]

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Gaseous Products | Solid Residue | Kinetic Parameters |

| Dehydration | 80 - 140 | ~14.7 | H₂O | Anhydrous Manganese(II) Acetate | Activation Energy (Ea): 34.18 kcal/mol, Order of Reaction (n): 1 |

| Decomposition of Anhydrous Salt | 270 - 320 | ~42.1 | (CH₃)₂CO, CO₂ | MnO | Activation Energy (Ea): 114.26 kcal/mol, Order of Reaction (n): 0.5 |

Table 2: Inferred Thermal Decomposition of this compound Dihydrate

This table is constructed based on the behavior of Mn(II) acetate and general principles of metal acetate decomposition. The final manganese oxide product will depend on the atmosphere.

| Decomposition Stage | Inferred Temperature Range (°C) | Inferred Mass Loss (%) | Probable Evolved Gaseous Products | Probable Solid Residue (Inert Atmosphere) | Probable Solid Residue (Oxidizing Atmosphere) |

| Dehydration | 80 - 150 | ~13.4 | H₂O | Anhydrous this compound | Anhydrous this compound |

| Decomposition of Anhydrous Salt | 250 - 350 | Variable | Acetic anhydride, acetone, CO₂ | Mn₂O₃ | Mn₂O₃ or Mn₃O₄ |

Experimental Protocols

A standardized protocol for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is crucial for obtaining reproducible and comparable data. The following is a detailed methodology for the thermal analysis of manganese acetates.

3.1. Instrumentation

-

A simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently is recommended.

-

The instrument should be equipped with a high-precision balance and a furnace capable of reaching at least 1000°C.

-

Gas flow controllers for maintaining a precise atmosphere (e.g., high-purity nitrogen for inert conditions or dry air for an oxidizing environment) are essential.

3.2. Sample Preparation

-

Ensure the this compound dihydrate sample is homogenous. If necessary, gently grind the sample to a fine powder using an agate mortar and pestle.

-

Accurately weigh 5-10 mg of the sample into a clean, tared alumina or platinum crucible.

3.3. TGA/DSC Measurement Parameters

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.[4]

-

-

Atmosphere:

-

Inert Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min.

-

Oxidizing Atmosphere: Use dry air at a flow rate of 50-100 mL/min.

-

-

Data Acquisition:

-

Continuously record the sample mass, temperature, and heat flow throughout the experiment.

-

3.4. Data Analysis

-

Plot the percentage of mass loss as a function of temperature to obtain the TGA curve.

-

Plot the heat flow as a function of temperature to obtain the DSC curve.

-

Determine the onset and peak temperatures for each thermal event (dehydration and decomposition).

-

Calculate the percentage of mass loss for each distinct decomposition step from the TGA curve.

-

Analyze the DSC curve to identify endothermic and exothermic events associated with each mass loss step.

Visualization of Decomposition Pathways and Workflows

4.1. Thermal Decomposition Pathway

The thermal decomposition of this compound dihydrate is a multi-step process. Initially, the water of hydration is lost, followed by the decomposition of the anhydrous acetate to form manganese oxides. The final oxide form is dependent on the reaction atmosphere.

Caption: Inferred thermal decomposition pathway of this compound dihydrate.

4.2. Experimental Workflow for Thermal Analysis

The systematic workflow for the thermogravimetric analysis of this compound ensures accurate and reproducible results.

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

Conclusion

The thermal decomposition of this compound dihydrate proceeds through an initial dehydration step, followed by the decomposition of the anhydrous salt to form manganese oxides. While specific quantitative data for the Mn(III) species is limited, analysis of the closely related Mn(II) acetate provides a reliable framework for understanding its thermal behavior. In an inert atmosphere, the likely final product is Manganese(III) oxide (Mn₂O₃), whereas in an oxidizing atmosphere, further oxidation may lead to the formation of Hausmannite (Mn₃O₄). The provided experimental protocols and workflows offer a standardized approach for researchers to characterize the thermal properties of this compound and similar metal-organic compounds. This in-depth understanding is paramount for the controlled application of this versatile reagent in various fields of chemical research and development.

References

Spectroscopic Properties of Manganese(III) Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Manganese(III) acetate, a versatile oxidizing agent with significant applications in organic synthesis. The following sections detail the characteristics of this compound as determined by various spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Electron Paramagnetic Resonance (EPR) spectroscopy, as well as Mass Spectrometry. This document also includes detailed experimental protocols and logical workflow diagrams to facilitate the practical application of this information in a research and development setting.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by charge transfer bands and d-d transitions, which are typical for transition metal complexes. The color of the compound, a brown powder, is a direct consequence of its absorption in the visible region.[1]

In solution, this compound often exists as a trinuclear oxo-centered complex, [Mn₃O(O₂CCH₃)₆L₃]⁺ (where L is a neutral ligand, such as acetic acid or water).[2][3] The electronic spectrum of commercially available this compound shows a notable inflection point at approximately 440 nm.[4] This absorption is likely a composite of ligand-to-metal charge transfer (LMCT) bands and the lower energy, weaker d-d transitions. For the structurally similar manganese(III) acetylacetonate, a weak absorption maximum is observed around 418 nm, which is attributed to the presence of the Mn³⁺ ion.[5]

The intensity of the absorption bands is governed by selection rules.[6] Laporte-allowed charge-transfer bands are generally intense, while the parity-forbidden d-d transitions are significantly weaker.[7]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for characterizing the coordination of the acetate ligands to the manganese center. The vibrational frequencies of the carboxylate group are particularly sensitive to its coordination mode (monodentate, bidentate, or bridging).

The IR spectrum of this compound dihydrate has been reported, and data for the closely related manganese(III) acetylacetonate provides further insight into the metal-ligand interactions.[8] The key vibrational bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 (broad) | O-H stretching of water of hydration | [8] |

| 1627 - 1655 | Asymmetric C=O stretching (ν_as(COO)) | [9] |

| 1535 - 1567 | Symmetric C=C stretching (in acac) | [9] |

| ~1425 | Asymmetric CH₃ bending | [9] |

| 974 - 1080 | Mn-O-C skeletal vibrations | |

| 616 - 667 | Mn-O stretching | [9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The analysis of this compound by NMR spectroscopy is complicated by the paramagnetic nature of the Mn(III) ion (a d⁴ high-spin system). The unpaired electrons lead to significant broadening of NMR signals and large chemical shift ranges, often rendering the spectra difficult to interpret in detail.[10] Consequently, coupling information is rarely resolved.[11]

While well-resolved spectra of paramagnetic Mn(III) complexes can sometimes be obtained, particularly for the protons of the ligands, the signals are isotropically shifted.[12] The paramagnetic nature of Mn(III) porphyrins, for instance, results in an inner sphere around the metal ion where proton signals can be too broad to be detected.[10] For this compound, one would expect the acetate proton signals to be significantly broadened and shifted from their typical diamagnetic positions.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a primary technique for studying paramagnetic species like Manganese(III) complexes.[13] The high-spin d⁴ configuration of Mn(III) results in a total electron spin of S=2. The EPR spectra of such systems are characterized by the g-tensor and the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic), which describe the removal of the degeneracy of the spin states in the absence of an external magnetic field.

For the analogous compound, tris(2,4-pentanedionato)manganese(III) (Mn(acac)₃), detailed EPR studies have been conducted. The spin Hamiltonian parameters obtained from these studies provide a good model for what can be expected for this compound.

| Parameter | Value (for Mn(acac)₃ in frozen solution) | Reference |

| g_iso | 1.99(1) | [1] |

| D (axial ZFS) | -4.52(2) cm⁻¹ | [1] |

| E | (rhombic ZFS) |

The negative sign of D indicates an axial elongation of the coordination geometry, which is a common form of Jahn-Teller distortion for octahedral high-spin d⁴ ions.[1]

Mass Spectrometry

The mass spectrometric analysis of organometallic compounds like this compound can be performed using various ionization techniques, with Electron Ionization (EI) and Electrospray Ionization (ESI) being common choices.[8] The fragmentation of such compounds is often predictable, typically involving the sequential loss of ligands.[8]

For the related compound, manganic acetylacetonate (Mn(acac)₃), an electron ionization mass spectrum is available in the NIST database. The fragmentation pattern would be expected to show a molecular ion peak followed by peaks corresponding to the loss of one, two, and then all three acetylacetonate ligands. A similar pattern of acetate ligand loss would be anticipated for this compound.

Due to the often non-volatile and thermally sensitive nature of many organometallic compounds, soft ionization techniques like ESI are particularly useful. ESI-MS allows for the analysis of species directly from solution and can provide information about the solution-state structure of the complex.

Experimental Protocols

Synthesis of this compound Dihydrate

A common method for the preparation of this compound dihydrate involves the oxidation of a Manganese(II) salt in acetic acid.[2]

-

Preparation of Reactants : Dissolve Manganese(II) acetate tetrahydrate in glacial acetic acid.

-

Oxidation : Heat the solution and add potassium permanganate (KMnO₄) portion-wise. The KMnO₄ acts as the oxidizing agent.

-

Crystallization : After the reaction is complete, cool the mixture and add water to induce crystallization.

-

Isolation and Drying : Collect the brown crystalline product by filtration, wash with a suitable solvent like ether, and air-dry.[3]

UV-Vis Spectroscopy Protocol

-

Sample Preparation : Prepare a solution of this compound in a suitable solvent (e.g., glacial acetic acid) of a known concentration.

-

Blank Measurement : Fill a cuvette with the pure solvent to be used as a blank.

-

Spectral Acquisition : Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 350-900 nm).

-

Data Analysis : Identify the wavelength of maximum absorbance (λ_max) or any characteristic inflection points. If a calibration curve is required, prepare a series of standard solutions of known concentrations and measure their absorbance at a fixed wavelength.[4]

Infrared (IR) Spectroscopy Protocol

For solid samples like this compound, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.

KBr Pellet Method:

-

Sample Grinding : Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) using an agate mortar and pestle.

-

Pellet Formation : Place the mixture in a pellet die and apply pressure to form a transparent pellet.

-

Spectral Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum.

ATR Method:

-

Crystal Cleaning : Ensure the ATR crystal is clean.

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application : Apply pressure to ensure good contact between the sample and the crystal.

-

Spectral Acquisition : Record the FTIR spectrum.

Electron Paramagnetic Resonance (EPR) Spectroscopy Protocol

-

Sample Preparation : For solid-state measurements, the powdered sample is packed into an EPR tube. For frozen solution measurements, the compound is dissolved in a suitable solvent, and the solution is flash-frozen in liquid nitrogen.

-

Instrument Setup : The EPR spectrometer is tuned, and the magnetic field is calibrated using a standard sample with a known g-factor.[13]

-

Data Acquisition : The magnetic field is swept while detecting the microwave absorption by the sample. For Mn(III) complexes, measurements are often carried out at low temperatures (e.g., liquid helium temperatures) to observe the signals properly.

-

Data Analysis : The resulting spectrum is analyzed to determine the g-values and zero-field splitting parameters.

Mass Spectrometry Protocol

Electrospray Ionization (ESI-MS):

-

Sample Preparation : Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.[8]

-

Infusion : Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

-

Ionization : Apply a high voltage to the ESI needle to generate charged droplets, from which gas-phase ions of the analyte are produced.

-

Mass Analysis : The generated ions are guided into the mass analyzer, and their mass-to-charge ratios are measured.

Visualizations

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Relationship between spectroscopic techniques and the properties of this compound they probe.

Conclusion

The spectroscopic profile of this compound is rich with information pertinent to its electronic structure, coordination environment, and stability. UV-Vis spectroscopy reveals characteristic charge transfer and d-d electronic transitions. IR spectroscopy confirms the coordination of the acetate ligands to the manganese center. While NMR spectroscopy is complicated by the paramagnetic nature of Mn(III), EPR spectroscopy provides detailed insights into the electronic spin state and the geometry of the complex. Mass spectrometry offers a means to confirm the molecular weight and study the fragmentation pathways. A thorough understanding of these spectroscopic properties is crucial for researchers in optimizing reaction conditions and developing new applications for this important reagent in chemical synthesis and drug development.

References

- 1. High-frequency and -field EPR spectroscopy of tris(2,4-pentanedionato)manganese(III): investigation of solid-state versus solution Jahn-Teller effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Manganese triacetate dihydrate | C6H13MnO8 | CID 12416832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. Electron paramagnetic spectrum of dimanganic human serum transferrin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Manganic acetylacetonate [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of Manganese(III) Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Manganese(III) acetate, a compound frequently utilized in chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks to personnel.

Chemical and Physical Properties

This compound is a brown, hygroscopic powder.[1] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

| Property | Value |

| Appearance | Brown hygroscopic powder; mixes with water.[1] Orange-brown powder and chunks.[2] |

| Molecular Formula | C6H9MnO6 · 2H2O |

| Molecular Weight | 268.1 g/mol |

| pH | Not available.[1] |

| Vapor Pressure | Negligible.[1] |

| Specific Gravity | Not available.[1] |

| Solubility | Mixes with water.[1] The product is water soluble, and may spread in water systems.[3] |

| Decomposition Temperature | Not available.[4] |

| Autoignition Temperature | Not available.[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] The following table summarizes its hazard classifications.

| Hazard Classification | Category | GHS Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation. |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation. |

NFPA Rating (estimated): [2]

-

Health: 1

-

Flammability: 1

-

Instability: 0

HMIS Classification:

-

Health Hazard: 2

-

Flammability: 0

-

Physical Hazards: 0

Toxicological Information

Exposure to this compound can lead to various health effects. Both acute and chronic exposures pose risks.

Acute Effects:

-

Inhalation: May cause respiratory tract irritation.[2] Inhalation of dusts may be damaging to health.[1]

-

Skin Contact: Causes skin irritation. The material can cause inflammation of the skin on contact in some individuals.[1]

-

Eye Contact: Causes serious eye irritation. This material can cause eye irritation and damage in some persons.[1]

-

Ingestion: May be harmful if swallowed. Accidental ingestion may be damaging to the health of the individual.[1]

Chronic Effects:

-

Long-term exposure to respiratory irritants may lead to airway diseases.[1]

-

Chronic manganese poisoning primarily affects the central nervous system, with early symptoms including languor, sleepiness, and weakness in the legs.[2]

-

More advanced cases of chronic manganese poisoning can present with a mask-like facial expression, emotional disturbances, and a spastic gait.[2][5]

-

A high incidence of pneumonia has been observed in workers exposed to manganese dust or fumes.[2]

-

Exposure to manganese dusts has been associated with decreased fertility in men.[2]

Exposure Limits:

-

OSHA (as Mn): Ceiling limit of 5 mg/m³.

-

NIOSH (as Mn): TWA of 1 mg/m³.[3]

-

ACGIH (as Mn): No specific value listed for this compound dihydrate, but for manganese compounds, a TWA of 1 mg/m³ is noted.[2]

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize exposure and ensure stability of the compound.

Handling:

-

Avoid all personal contact, including inhalation.[1]

-

Use only in a well-ventilated area.[2]

-

Avoid formation of dust and aerosols.[5]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Keep away from ignition sources.[7]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][6]

-

Store under an inert atmosphere.[6]

Incompatible Materials:

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

First-Aid Measures:

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops or persists.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2][7]

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Fire-Fighting Instructions: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][6] Dust clouds may form an explosive mixture with air.[1]

-

Hazardous Combustion Products: Carbon monoxide, carbon dioxide, and oxides of manganese.[1][2][4]

Accidental Release Measures:

-

Minor Spills:

-

Major Spills:

Experimental Protocols

Personal Protective Equipment (PPE) Protocol:

This protocol outlines the mandatory PPE for handling this compound to minimize exposure.

Caption: Required Personal Protective Equipment for handling this compound.

Spill Response Workflow:

This workflow provides a logical sequence of actions to be taken in the event of a this compound spill.

Caption: Logical workflow for responding to a this compound spill.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. manganese(3+) acetate | CAS#:993-02-2 | Chemsrc [chemsrc.com]

- 5. americanelements.com [americanelements.com]

- 6. fishersci.com [fishersci.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

A Technical Guide to the Commercial Availability and Purity of Manganese(III) Acetate for Researchers and Drug Development Professionals

Introduction

Manganese(III) acetate, particularly as its dihydrate (Mn(OAc)₃·2H₂O), is a valuable and versatile oxidizing agent in synthetic organic chemistry. Its ability to initiate free radical reactions under relatively mild conditions has made it a crucial reagent in the synthesis of complex molecules, including natural products and pharmaceutical intermediates. For researchers, scientists, and drug development professionals, a thorough understanding of the commercial availability, purity, and quality control of this reagent is paramount to ensure the reliability and reproducibility of their synthetic endeavors. This guide provides an in-depth overview of these critical aspects.

Commercial Availability and Forms

This compound is predominantly available commercially as the dihydrate, a brown crystalline powder. The anhydrous form can also be obtained, though it is less common and typically prepared from the dihydrate when required. The dihydrate is generally preferred for its greater stability.

A variety of chemical suppliers offer this compound dihydrate in quantities ranging from grams for laboratory research to kilograms for larger-scale applications. The following table summarizes the offerings from several prominent suppliers.

Table 1: Commercial Suppliers and Purity of this compound Dihydrate

| Supplier | Purity/Grade | Available Quantities | CAS Number |

| Sigma-Aldrich | ≥97% | 5 g, 25 g, 100 g | 19513-05-4 |

| Thermo Scientific | 97% | 2 g, 5 g, 25 g | 19513-05-4 |

| American Elements | Up to 99.9% (3N), Technical, ACS, Pharmaceutical | Custom and bulk | 19513-05-4 |

| Ereztech | 98%+ | Small and bulk volumes | 19513-05-4 |

| ProChem, Inc. | 99.99% | Custom and bulk | 19513-05-4 |

| Nanochemazone | Various grades including technical and pharmaceutical | Custom and bulk | 19513-05-4 |

| IndiaMART Vendors | Technical Grade (e.g., 99%) | Bulk (kg) | 19513-05-4 |

Purity and Common Impurities

The purity of commercially available this compound dihydrate typically ranges from 97% to over 99%.[1] Higher purity grades, such as those intended for pharmaceutical applications, are also available from specialized suppliers.[2]

The most common impurity in this compound is the starting material from its synthesis, Manganese(II) acetate. The presence of Mn(II) can affect the stoichiometry and kinetics of reactions where Mn(III) is the active oxidant. Other potential impurities may include residual starting materials from the oxidation process, such as potassium permanganate, or byproducts from side reactions.

The quality of the acetic acid used in its synthesis and for storage can also impact the purity, as the presence of water or other reactive species can lead to the slow decomposition of the Mn(III) salt.

Experimental Protocols for Purity Determination

The purity of this compound is typically determined by redox titration, where the Mn(III) ions are reduced, and the consumption of a standard reducing agent is measured. Two common methods involve titration with potassium permanganate (KMnO₄) or hydroquinone.

Protocol 1: Purity Determination by Titration with Potassium Permanganate

This method is often cited in supplier documentation.[1]

Principle: This is an indirect titration method. An excess of a reducing agent (e.g., a known amount of oxalate or Fe(II) salt) is added to the this compound solution. The Mn(III) is reduced to Mn(II). The unreacted reducing agent is then back-titrated with a standardized solution of potassium permanganate. The amount of Mn(III) is calculated from the amount of reducing agent consumed.

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound dihydrate (approximately 0.2-0.3 g) and dissolve it in a suitable solvent, such as glacial acetic acid.

-

Reduction of Mn(III): To this solution, add a known excess of a standard reducing agent solution (e.g., 0.1 N sodium oxalate or ferrous ammonium sulfate). The solution should be stirred until the brown color of Mn(III) disappears, indicating its complete reduction to the colorless Mn(II).

-

Titration: Add a few drops of a suitable indicator (e.g., ferroin) or use a potentiometer to determine the endpoint. Titrate the excess reducing agent with a standardized 0.1 N potassium permanganate solution. The endpoint is reached when a faint, persistent pink color is observed.

-

Calculation: The percentage purity of this compound is calculated based on the stoichiometry of the redox reactions and the volumes and concentrations of the titrant and the initial reducing agent.

Protocol 2: Purity Determination by Potentiometric Titration with Hydroquinone

This method provides a direct titration of Mn(III).[3]

Principle: this compound directly oxidizes hydroquinone to quinone. The endpoint of the titration is determined potentiometrically.

Procedure:

-

Preparation of Standard Hydroquinone Solution: Prepare a standardized solution of hydroquinone (e.g., 0.1 M) in glacial acetic acid.

-

Sample Preparation: Accurately weigh a sample of this compound dihydrate and dissolve it in glacial acetic acid.

-

Titration Setup: Use a potentiometer with a platinum indicator electrode and a suitable reference electrode.

-

Titration: Titrate the this compound solution with the standardized hydroquinone solution. Record the potential (in millivolts) as a function of the volume of hydroquinone solution added.

-

Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (a plot of potential vs. volume of titrant).

-

Calculation: The purity of the this compound is calculated from the volume of hydroquinone solution required to reach the endpoint and the stoichiometry of the reaction (2 Mn³⁺ + C₆H₄(OH)₂ → 2 Mn²⁺ + C₆H₄O₂ + 2 H⁺).

Logical and Signaling Pathway Diagrams

To visualize the processes involved with this compound, the following diagrams have been generated using Graphviz (DOT language).

Conclusion